molecular formula C11H14N2O3 B1335247 1-(4-Nitrophenyl)piperidin-3-ol CAS No. 99841-68-6

1-(4-Nitrophenyl)piperidin-3-ol

Cat. No. B1335247
Key on ui cas rn: 99841-68-6
M. Wt: 222.24 g/mol
InChI Key: QZGBEKMQNFGXSX-UHFFFAOYSA-N
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Patent
US08710049B2

Procedure details

1-(4-Nitrophenyl)piperidin-3-ol was synthesized as described in General Procedure A using 1-fluoro-4-nitrobenzene (4.41 g, 31.2 mmol) and piperidin-3-ol (4.3 g, 31.2 mmol) to give an orange solid (6.8 g, 30.6 mmol, 98% yield). Anal. Calcd. for C11H14N2O3 m/z 222.2, found: 223.3 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 8.14-7.98 (m, 2H), 6.83 (d, J=9.35 Hz, 2H), 3.89 (d, J=3.85 Hz, 1H), 3.72 (dd, J=12.92, 3.57 Hz, 1H), 3.53 (ddd, J=13.06, 5.91, 3.02 Hz, 1H), 3.33-3.16 (m, 2H), 2.10-1.97 (m, 2H), 1.96-1.84 (m, 1H), 1.75-1.50 (m, 2H).
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH:13]([OH:17])[CH2:12]1>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:11]2[CH2:16][CH2:15][CH2:14][CH:13]([OH:17])[CH2:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
4.41 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
N1CC(CCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(CCC1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.6 mmol
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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